![molecular formula C22H21ClN2O4S B3612105 2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-PHENYLACETAMIDE](/img/structure/B3612105.png)
2-(N-BENZYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)-N-PHENYLACETAMIDE
Overview
Description
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide is a complex organic compound that features a benzyl group, a chloro-methoxybenzene sulfonamide moiety, and a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide typically involves multiple steps:
Formation of the sulfonamide: The initial step involves the reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide can undergo reduction.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products with different substituents replacing the chloro group.
Oxidation: Products with hydroxyl groups replacing methoxy groups.
Reduction: Products with reduced sulfonamide groups.
Hydrolysis: Products with broken amide bonds, yielding carboxylic acids and amines.
Scientific Research Applications
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its sulfonamide and amide functionalities.
Biological Studies: Investigation of its biological activity, including antimicrobial and anti-inflammatory properties.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The compound’s functional groups can participate in various chemical reactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-(2-fluorophenyl)acetamide
- 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- 2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-[(pyridin-3-yl)methyl]acetamide
Uniqueness
2-(N-Benzyl3-chloro-4-methoxybenzenesulfonamido)-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[benzyl-(3-chloro-4-methoxyphenyl)sulfonylamino]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-19(14-20(21)23)30(27,28)25(15-17-8-4-2-5-9-17)16-22(26)24-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASYLVXQLBUKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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